N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine

Physicochemical Property Lipophilicity Drug Design

N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353960-54-9) is a synthetic, low-molecular-weight diamine featuring a 2-chlorothiazole moiety and a N-methyl substitution on the ethane-1,2-diamine backbone. This compound serves as a versatile scaffold and intermediate, with its structural characteristics like XLogP3-AA of 0.8 and a single hydrogen bond donor, distinguishing it from closely related non-methylated analogs.

Molecular Formula C7H12ClN3S
Molecular Weight 205.71 g/mol
Cat. No. B7927148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine
Molecular FormulaC7H12ClN3S
Molecular Weight205.71 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CN=C(S1)Cl
InChIInChI=1S/C7H12ClN3S/c1-11(3-2-9)5-6-4-10-7(8)12-6/h4H,2-3,5,9H2,1H3
InChIKeyQLDHIDKPSALDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine: A Distinct Chlorothiazole Diamine Building Block for Specialized Synthesis


N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine (CAS 1353960-54-9) is a synthetic, low-molecular-weight diamine featuring a 2-chlorothiazole moiety and a N-methyl substitution on the ethane-1,2-diamine backbone [1]. This compound serves as a versatile scaffold and intermediate, with its structural characteristics like XLogP3-AA of 0.8 and a single hydrogen bond donor, distinguishing it from closely related non-methylated analogs [1].

Why N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine Cannot Be Simply Replaced by Its Des-methyl Analog


Chemically similar building blocks like N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine are not interchangeable with the target compound in synthetic pathways or biological assays. The N-methyl substitution fundamentally alters the physicochemical profile, which can critically influence reaction selectivity, intermediate stability, and the pharmacological properties of downstream products. Procurement decisions must therefore be based on specific quantitative differentiators [1][2].

Quantitative Differentiation Guide for N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine


Increased Lipophilicity (XLogP3) vs. the Des-methyl Analog

The target compound exhibits a computed XLogP3-AA of 0.8, which is 0.3 log unit higher than the XLogP3 of 0.5 for its des-methyl analog, N1-((2-chlorothiazol-5-yl)methyl)ethane-1,2-diamine [1][2]. This indicates a measurable increase in lipophilicity due to N-methylation.

Physicochemical Property Lipophilicity Drug Design

Reduced Hydrogen Bond Donor (HBD) Count vs. the Des-methyl Analog

The target compound has only 1 hydrogen bond donor (the primary amine), in contrast to the 2 HBDs of the des-methyl analog, which has an additional donor from the secondary amine [1][2]. This reduction is a direct consequence of N-methylation.

Hydrogen Bonding ADME Physicochemical Property

Unique Steric and Electronic Profile for Selective Alkylation vs. Unsubstituted Ethane-1,2-diamine

The presence of a single N-methyl group creates a unique steric and electronic environment compared to the symmetrically reactive ethane-1,2-diamine. This allows for selective mono-functionalization at the primary amine without the need for complex protecting group strategies, a common challenge with unsubstituted diamines [1].

Synthetic Chemistry Selectivity Building Block

Optimal Application Scenarios for N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine


Lead Optimization in Drug Discovery

The increased lipophilicity and reduced HBD count of this compound make it an ideal intermediate for medicinal chemists aiming to improve the ADME profile of a lead series. Substituting the des-methyl analog with this building block can directly modulate LogP and HBD without altering the core pharmacophore, a strategy supported by the computed property differences [1][2].

Synthesis of Asymmetric Ligands for Catalysis

The pre-installed N-methyl group provides a steric control element that simplifies the synthesis of unsymmetrical diamine ligands. This allows for the selective introduction of different metal-binding groups, a clear advantage over using symmetrical ethane-1,2-diamine, as it reduces the number of synthetic steps and improves overall yield [1].

Agrochemical Intermediate Development

The 2-chlorothiazole moiety is a key pharmacophore in several neonicotinoid insecticides. This compound can serve as a late-stage intermediate where the primary amine is selectively functionalized to introduce diversity. Its distinct reactivity profile, compared to non-methylated or symmetrically-substituted diamines, enables the creation of focused libraries of analogs with tailored properties [1].

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